[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a methoxyphenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzyl and methanone groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.
Introduction of Methoxyphenyl Methanone Group: The final step involves the reaction of the substituted piperazine with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or ferric chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and aromatic groups allow it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Methoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
- [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-chlorophenyl)methanone
- [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Uniqueness
What sets [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE apart from similar compounds is the presence of both the 2,4-dimethoxybenzyl and 2-methoxyphenyl groups
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-17-9-8-16(20(14-17)27-3)15-22-10-12-23(13-11-22)21(24)18-6-4-5-7-19(18)26-2/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
YBDHSGPMRYZIBV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.